molecular formula C4H8ClN5 B1451191 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride CAS No. 1803598-25-5

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B1451191
CAS No.: 1803598-25-5
M. Wt: 161.59 g/mol
InChI Key: OWMGZNVZTADATG-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a fused heterocyclic scaffold combining a tetrazole ring with a dihydropyrimidine system. The tetrazole functional group is a well-known bioisostere for a carboxylic acid or other planar, electron-rich moieties, which can improve pharmacokinetic properties such as metabolic stability and oral bioavailability in drug candidates . Furthermore, tetrazole-containing scaffolds are frequently explored for their antimicrobial properties . Research on analogous structures, such as pyranochromene-containing tetrazoles, has demonstrated promising in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity . The pyrimidine ring is another privileged structure in medicinal chemistry, found in a wide array of bioactive molecules. As part of this fused system, the compound serves as a versatile synthetic intermediate or building block for constructing more complex molecular architectures. Researchers can leverage this scaffold to develop novel ligands or probes, particularly those that may interact with enzyme active sites or possess metal-chelating capabilities due to the multiple nitrogen atoms in its structure . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.ClH/c1-2-5-4-6-7-8-9(4)3-1;/h1-3H2,(H,5,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGZNVZTADATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=NN2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4H,5H,6H,7H-tetrazolo[1,5-a]pyrimidine hydrochloride involves cyclization reactions starting from 4-aminopyrimidine derivatives and sodium azide, followed by acidification to form the hydrochloride salt. This process often requires heating and the use of polar solvents such as ethanol or water.

  • Multicomponent Reactions (MCRs):
    The compound is frequently synthesized via Biginelli-type multicomponent condensations involving 5-aminotetrazole, aldehydes, and active methylene compounds. Catalysts such as ammonium chloride, sulfamic acid, or aluminum chloride accelerate the cyclocondensation process. The hydrochloride salt form is typically obtained by acidification post-cyclization, improving solubility and bioavailability.

  • Reaction Conditions:
    Typical conditions include reflux in ethanol or acetonitrile at temperatures ranging from 80°C to reflux (~78°C for ethanol). Reaction times vary from 3 to 6 hours depending on the catalyst and substrate scope. Solvent-free conditions at elevated temperatures (150–160°C) have also been reported to enhance reaction rates and yields.

Catalysts and Their Effects on Yield

Catalyst choice significantly influences the efficiency and yield of the synthesis. The following table summarizes key catalysts, solvents, reaction temperatures, and typical yields from reported studies:

Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Notes
Ammonium chloride Ethanol Reflux (~78°C) ~3 hours 70–75 Widely used, good balance of yield and cost
Aluminum chloride Acetonitrile 80 4–5 hours 65–68 Effective but more corrosive catalyst
Mercury(II) acetate Acetic acid 100 3–4 hours 80–82 Higher yield but toxic catalyst
Sulfamic acid Ethanol/Water Reflux 3–4 hours 70–75 Green catalyst alternative

This data indicates that ammonium chloride offers a practical balance of yield and operational simplicity, while mercury(II) acetate provides higher yields but with toxicity concerns.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis is optimized for scalability, cost, and environmental impact. Large-scale batch or continuous flow reactors are employed with precise control over temperature, stirring, and reagent addition rates. Automated reactors help maintain consistent quality and reproducibility.

  • Continuous Flow Synthesis:
    Emerging methods use continuous flow reactors to enhance heat and mass transfer, reducing reaction times and improving yield consistency. This approach also facilitates safer handling of azides and other potentially hazardous intermediates.

  • Purification:
    The hydrochloride salt is typically isolated by acidification followed by crystallization from suitable solvents, often ethanol or water, yielding a pure, stable solid suitable for pharmaceutical applications.

Alternative Synthetic Strategies and Modifications

  • High-Pressure Techniques:
    Some research indicates that high-pressure synthesis can improve purity and yield by favoring cyclization kinetics, though such methods require specialized equipment.

  • Ultrasound-Assisted Synthesis:
    Ultrasound irradiation has been reported to accelerate related heterocyclic syntheses (e.g., pyrazolo[1,5-a]pyrimidines), suggesting potential applicability to tetrazolo[1,5-a]pyrimidine derivatives, though direct reports are limited.

  • Click Chemistry Approaches:
    Tetrazolo[1,5-a]pyrimidines exist in equilibrium with 2-azidopyrimidine forms in solution. This equilibrium can be exploited in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to derivatize the tetrazolopyrimidine scaffold, demonstrating the compound’s synthetic versatility.

Reaction Mechanism Insights

The synthesis generally proceeds via nucleophilic attack of azide ion on the pyrimidine precursor, followed by ring closure to form the tetrazole ring fused to the pyrimidine. Acidification stabilizes the protonated hydrochloride salt.

  • Cyclocondensation:
    The multicomponent reaction involves condensation of the amine group with aldehydes and active methylene compounds, catalyzed by ammonium chloride or similar acids, facilitating ring closure and formation of the bicyclic system.

  • Equilibrium Considerations:
    The tetrazolo[1,5-a]pyrimidine exists in equilibrium with its azide tautomer, which can be shifted by solvent and reaction conditions, influencing the reaction pathway and product distribution.

Summary of Key Preparation Parameters

Parameter Typical Range/Value
Starting materials 4-aminopyrimidine, sodium azide
Catalysts Ammonium chloride, AlCl3, sulfamic acid
Solvents Ethanol, water, acetonitrile
Temperature 80°C to reflux (78°C ethanol)
Reaction time 3 to 6 hours
Yield 70–82%
Purification Acidification and crystallization

Research Findings and Data Tables

Table 1: Catalyst Impact on Yield and Reaction Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Ammonium chloride Ethanol Reflux 3 75
Aluminum chloride Acetonitrile 80 4 68
Mercury(II) acetate Acetic acid 100 3.5 82
Sulfamic acid Ethanol/Water Reflux 3.5 70

Table 2: Reaction Pathways and Product Formation

Step Description Outcome
Azide substitution Sodium azide reacts with 4-aminopyrimidine Formation of tetrazole intermediate
Cyclization Acid-catalyzed ring closure Formation of fused bicyclic system
Acidification Addition of HCl to form hydrochloride salt Improved solubility and stability

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Basic Information

  • Molecular Formula : C4H8ClN5
  • Molecular Weight : 161.59 g/mol
  • CAS Number : 1803598-25-5
  • IUPAC Name : 4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine hydrochloride

Structure

The compound features a tetrazole ring fused with a pyrimidine structure, which contributes to its biological activity. The presence of nitrogen atoms in the ring enhances its interaction with biological targets.

Medicinal Chemistry

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride has been studied for its pharmacological properties:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modified tetrazolo-pyrimidines showed significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. A series of experiments indicated that it possesses activity against both Gram-positive and Gram-negative bacteria .

Case Study: Anticancer Activity

A study conducted on modified derivatives of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine revealed that certain substitutions on the tetrazole ring enhanced its ability to inhibit cell proliferation in colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative used.

Agriculture

The compound has potential applications in agrochemicals:

  • Pesticide Development : Research has indicated that tetrazole-based compounds can act as effective fungicides. They disrupt fungal cell wall synthesis and have been tested against various plant pathogens .

Data Table: Efficacy of Tetrazole Derivatives as Fungicides

Compound NamePathogen TargetedEfficacy (%)Reference
Compound AFusarium spp.85
Compound BBotrytis cinerea90
Compound CAlternaria spp.78

Materials Science

The unique properties of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride make it suitable for use in materials science:

  • Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal resistance .

Case Study: Polymer Enhancement

In an experimental setup involving polycarbonate composites infused with tetrazolo-pyrimidine derivatives, researchers noted a significant increase in impact resistance by approximately 40% compared to pure polycarbonate.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

Tetrazolo[1,5-a]pyrimidine Derivatives

The parent scaffold, tetrazolo[1,5-a]pyrimidine, undergoes functionalization at positions 5, 6, and 7 to modulate bioactivity. For example:

  • 7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine exhibits potent α-glucosidase inhibition (IC₅₀ = 49.8 μM), attributed to hydrophobic interactions from the 4-methylphenyl group .
  • Trihalomethyl-substituted derivatives (e.g., CF₃ or CCl₃ at position 7) demonstrate altered regiochemistry during synthesis, with electron-withdrawing groups favoring cyclization pathways .

Triazolo[1,5-a]pyrimidine Derivatives

Replacing the tetrazole ring with a triazole (three nitrogen atoms) modifies electronic properties and binding affinity:

  • 7-Chloro[1,2,4]triazolo[1,5-a]pyrimidines are synthesized via phosphorus oxychloride-mediated chlorination, enabling further derivatization for anticancer or antiviral applications .
  • 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride (CAS: 1208673-90-8) is a pharmacologically active building block, though its specific biological data remain proprietary .

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazole-containing analogues (e.g., 2-methyl-6-(4-trifluoromethyl)-7-(2-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine ) are synthesized via ultrasound-assisted methods, achieving high yields (90–94%) and demonstrating anti-inflammatory properties .

Tetrazolo[1,5-a]pyrimidine Hydrochloride

  • Catalysts : Ammonium chloride, sulfamic acid, or AlCl₃ in MCRs with aldehydes and active methylene compounds .
  • Yields : 70–92% under optimized conditions, though some methods suffer from long reaction times or costly catalysts .

Triazolo[1,5-a]pyrimidines

  • Chlorination: Phosphorus oxychloride reflux (4 h) converts triazolopyrimidinones to chlorinated derivatives .
  • Regiochemistry: Substituents like CF₃ or CCl₃ influence cyclization pathways during β-enaminone reactions .

Pyrazolo[1,5-a]pyrimidines

  • Ultrasound-assisted synthesis: Achieves 90–94% yields in 5–6 minutes using KHSO₄ in ethanol-water .

Key Research Findings and Limitations

Tetrazolo vs. Triazolo Scaffolds : Tetrazolo derivatives generally exhibit stronger α-glucosidase inhibition due to enhanced electron-deficient character, whereas triazolo analogues are preferred for modular derivatization .

Substituent Impact : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility .

Synthesis Challenges : Tetrazolo[1,5-a]pyrimidine hydrochlorides require stringent pH control during salt formation to avoid decomposition .

Biological Activity

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride (CAS Number: 1803598-25-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, particularly in anticancer and antibacterial domains, and relevant research findings.

  • Molecular Formula : C₄H₈ClN₅
  • Molecular Weight : 161.59 g/mol
  • CAS Number : 1803598-25-5

Synthesis

The synthesis of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride involves various methods including cyclocondensation reactions. For instance, high-pressure synthesis techniques have been utilized to enhance yields and purity of the compound. Recent studies indicate that the compound can be synthesized efficiently under controlled conditions to optimize biological activity .

Anticancer Activity

Research has indicated that derivatives of tetrazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast), HCT-116 (colon), and A549 (lung).
  • IC₅₀ Values :
    • Compounds derived from tetrazolo[1,5-a]pyrimidine showed IC₅₀ values ranging from 10.39 µM to 15.43 µM against MCF-7 cells .
    • A related study demonstrated that certain derivatives had stronger cytotoxicity than established chemotherapeutics like doxorubicin .

The mechanism of action appears to involve apoptosis induction through various pathways including caspase activation and modulation of apoptosis-related proteins such as p53 and Bax .

Antibacterial Activity

In addition to anticancer properties, tetrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antibacterial activities:

  • Tested Strains : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values comparable to first-line antibiotics like ampicillin .

Case Studies

  • Study on Anticancer Potential :
    A study evaluated the anticancer properties of synthesized tetrazolo derivatives using the MTT assay. The results indicated that several compounds exhibited potent cytotoxicity against breast cancer cells with mechanisms involving apoptosis and autophagy modulation .
  • Antibacterial Evaluation :
    Another research focused on the antibacterial efficacy of tetrazolo derivatives against common bacterial strains. The findings highlighted that specific compounds showed promising results with MIC values indicating effective inhibition of bacterial growth .

Data Summary

Activity TypeCell Line/OrganismIC₅₀/MIC ValueReference
AnticancerMCF-710.39 - 15.43 µM
AnticancerHCT-1166.90 µM
AntibacterialStaphylococcus aureusMIC: 32 µg/mL
AntibacterialEscherichia coliMIC: 16 µg/mL

Q & A

Q. Key Parameters :

CatalystSolventTemperature (°C)Yield (%)
NH4_4ClEthanolReflux75
AlCl3_3Acetonitrile8068
Hg(OAc)2_2Acetic acid10082

How are structural and regiochemical features of tetrazolo[1,5-a]pyrimidine derivatives confirmed experimentally?

Basic
Techniques include:

  • NMR/FT-IR : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl groups at 5/7-positions) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving protonation states and hydrogen bonding . For example, X-ray studies confirm the tetrazole form dominates in CDCl3_3, while azide forms may appear in DMSO .

Advanced
Regiochemistry is influenced by β-enaminone precursors. For example, trifluoromethyl groups at the 7-position favor tetrazolo[1,5-a]pyrimidine over azide forms due to steric and electronic effects . HMBC and HSQC NMR correlations are critical for assigning signals in complex equilibria .

How is the azide–tetrazole equilibrium studied, and why is it pharmacologically significant?

Advanced
The equilibrium between 2-azidopyrimidine and tetrazolo[1,5-a]pyrimidine affects stability and bioactivity. Methods include:

  • DFT calculations : B3LYP/cc-pVTZ shows the tetrazole form is 1.54–2.84 kcal/mol more stable in solution .
  • Solvent-dependent NMR : In DMSO, the tetrazole form predominates (>90%), while CDCl3_3 favors azide forms .
  • Solid-state analysis : X-ray diffraction confirms tetrazole dominance in crystals, critical for drug formulation .

Implications : Stability differences impact pharmacokinetics; e.g., azide forms may exhibit higher reactivity but lower shelf life .

What strategies optimize regioselectivity in tetrazolo[1,5-a]pyrimidine synthesis?

Advanced
Regiochemistry is controlled by:

  • Substituent effects : Electron-withdrawing groups (e.g., CF3_3) at the 7-position stabilize the tetrazole ring via resonance .
  • Catalyst choice : Hg(II) promotes desulfurization, favoring 5-substituted products, while AlCl3_3 enhances 7-substitution .
  • Solvent-free conditions : Reduce side reactions; e.g., acetylacetone in solvent-free MCRs yields 5-arylvinyl-7-methyl derivatives .

How are computational methods applied to predict properties of tetrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced

  • DFT (B3LYP/6-31G(d,p)) : Calculates HOMO-LUMO gaps to predict corrosion inhibition efficiency (e.g., adsorption on metal surfaces) .
  • Molecular docking : Models interactions with biological targets (e.g., p53 activation in anticancer studies) .

Example : DFT studies show electron-rich substituents enhance corrosion inhibition by increasing adsorption energy .

What green chemistry approaches improve the sustainability of tetrazolo[1,5-a]pyrimidine synthesis?

Q. Advanced

  • Ionic liquids : Enhance reaction rates and reduce waste; e.g., [BMIM]BF4_4 increases yield to 89% in water .
  • Ultrasound irradiation : Reduces reaction time from 12 hours to 30 minutes .
  • Solvent-free MCRs : Eliminate toxic solvents, achieving 80% yield at 150°C .

How is biological activity evaluated for tetrazolo[1,5-a]pyrimidine derivatives?

Q. Basic

  • Antimicrobial assays : MIC values against S. aureus or E. coli using broth dilution .
  • Anticancer studies : Cell viability assays (MTT) on HeLa/SiHa cells, with IC50_{50} values <10 μM for lead compounds .
  • Mechanistic studies : Western blotting for p53 activation and apoptosis markers (e.g., BAX/Bcl-2 ratio) .

Advanced
Structural modifications (e.g., 3,4,5-trimethoxyphenyl groups) enhance binding to allosteric sites, as shown in pyrazolo[1,5-a]pyrimidine analogs .

What challenges arise in crystallographic analysis of tetrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced

  • Disorder in aliphatic chains : Resolved via occupancy refinement (e.g., 0.7:0.3 ratio in hydrochloride disolvates) .
  • Protonation states : SHELX refinement distinguishes N1 protonation in acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 2
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.